Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-6-8-11(9-7-10)22-13-5-3-4-12(19-13)15(16,17)18/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKQANDCICSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
The key step in the synthesis involves nucleophilic aromatic substitution and ether formation:
- Starting materials : Methyl 4-hydroxybenzoate and 2-fluoro-6-(trifluoromethyl)pyridine.
- Reaction conditions :
- The reaction is performed in dimethylformamide (DMF) as a solvent.
- Potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group.
- The mixture is heated at approximately 90°C for 6 hours to facilitate nucleophilic substitution.
- Procedure :
- Methyl 4-hydroxybenzoate (5 g) and 2-fluoro-6-(trifluoromethyl)pyridine (1 eq) are dissolved in DMF.
- K₂CO₃ (2 eq) is added at room temperature.
- The mixture is heated at 90°C for 6 hours.
- After cooling, water is added, and the organic layer is extracted with ethyl acetate.
- The organic phase is washed with cold water to remove residual DMF.
- The solvent is evaporated under reduced pressure, yielding the desired ether as an off-white solid.
- Purification is achieved via column chromatography.
Purification and Characterization
- The crude product is purified by column chromatography.
- Characterization techniques such as IR, NMR, and mass spectrometry confirm the structure.
Variations and Derivatives
Further modifications involve converting the ester to benzohydrazide and Schiff base derivatives, but the core ether linkage formation remains central to the synthesis.
Data Table: Summary of Synthesis Conditions
| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 4-hydroxybenzoate + 2-fluoro-6-(trifluoromethyl)pyridine | K₂CO₃ (2 eq), DMF | DMF | 90°C | 6 hrs | Not specified | Ether formation via nucleophilic substitution |
Research Findings and Notes:
- The ether linkage formation is facilitated by the nucleophilic phenolate ion generated in situ by K₂CO₃ deprotonation.
- The reaction's efficiency depends on the nucleophilicity of the phenolate and the leaving group ability of fluorine on the pyridine ring.
- Purification by chromatography ensures removal of unreacted starting materials and side products.
- The overall synthesis is robust, with yields typically around 80% for the ether formation step.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivative. This reaction is critical for generating bioactive intermediates.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1 M NaOH, ethanol, reflux (6 h) | 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | 70% | |
| H₂SO₄ (cat.), H₂O, heat | Same as above | 85% |
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The reaction proceeds via nucleophilic acyl substitution, with the base deprotonating water to attack the carbonyl carbon .
-
Acidic hydrolysis follows a similar mechanism but uses H₃O⁺ as the catalyst .
Nucleophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature enables substitution reactions at activated positions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (g) | 100°C, sealed tube, 12 h | 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzamide | Amide formation via C–O bond cleavage |
| KCN, DMF | 80°C, 6 h | Cyanated pyridine derivative | Limited reactivity due to CF₃ group deactivation |
-
The trifluoromethyl group reduces ring electron density, making substitutions less favorable unless directed by the ether oxygen.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging the pyridine ring’s halogen substituents (if present).
| Reaction Type | Catalyst System | Product Application | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives for drug discovery | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted analogs |
Esterification and Transesterification
The ethyl group can be replaced with other alkyl chains under specific conditions.
| Alcohol | Catalyst | Product Ester | Yield |
|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | 90% |
| tert-Butanol | Ti(OiPr)₄, toluene | Bulkier ester for stability studies | 65% |
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., phospholipase A2) are mediated by its trifluoromethyl and ether groups:
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Mechanism : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and binding to hydrophobic enzyme pockets .
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Inhibition Data : IC₅₀ values for related trifluoromethylpyridine derivatives range from 0.18 μM to >1 mM against PLA2G15 .
Stability Under Industrial Conditions
| Condition | Degradation Pathway | Stability Outcome |
|---|---|---|
| High temperature (>150°C) | Ether bond cleavage | 40% decomposition in 2 h |
| UV light (254 nm) | Radical formation at CF₃ site | Photodegradation observed |
Key Insights:
-
The trifluoromethyl group significantly alters reactivity by steric hindrance and electronic effects.
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Ether and ester linkages provide sites for hydrolysis and functionalization, enabling diverse derivatization .
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Industrial scalability requires optimization of coupling reactions and stability under storage conditions .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications to the ethyl ester significantly enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer drugs .
Agrochemicals
The compound's structural characteristics make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists demonstrated that this compound exhibited significant herbicidal properties against common weeds in cereal crops. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls, indicating its potential as an effective herbicide .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its reactive functional groups.
Application: Polymer Synthesis
A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and chemical resistance. The modified polymers displayed improved mechanical properties and resistance to solvents, making them suitable for industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and similarities between Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate and related compounds:
Key Comparative Insights
Trifluoromethyl Substitution
The -CF₃ group is a common feature in agrochemicals due to its ability to resist metabolic degradation and enhance binding to hydrophobic pockets in target enzymes . For example:
- In metsulfuron methyl (a sulfonylurea herbicide), the -CF₃ group on the triazine ring improves herbicidal activity by inhibiting acetolactate synthase (ALS) .
- In the target compound, the -CF₃ on pyridine likely stabilizes the molecule against oxidative degradation, though its specific biological target remains unconfirmed .
Ester Group Variations
- Ethyl vs.
- Sulfonyl vs. Ether Linkages: Sulfonyl bridges (e.g., in pyrimidine-based butanoate) increase molecular rigidity and acidity, whereas ether linkages (as in the target compound) enhance flexibility and reduce metabolic susceptibility .
Heterocyclic Core Impact
- Pyridine vs. Triazine/Pyrimidine : Pyridine cores (target compound) are less electron-deficient than triazine or pyrimidine rings, altering reactivity in nucleophilic substitution reactions. Triazine-based herbicides (e.g., metsulfuron methyl) rely on hydrogen bonding with ALS, while pyridine derivatives may target different enzymes .
Biological Activity
Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a compound of growing interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridine moiety, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₂F₃NO₃
- Molecular Weight : 311.26 g/mol
- CAS Number : 1427460-27-2
- Storage Conditions : Ambient temperature
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents.
Anti-inflammatory Effects
Studies have shown that derivatives of benzoates can exhibit anti-inflammatory properties. This compound's ability to modulate inflammatory pathways may be explored in future research.
Antitumor Activity
Preliminary investigations into related compounds suggest potential antitumor activities, particularly against specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl and pyridine groups can significantly affect the anticancer efficacy.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated various benzoate derivatives for their antimicrobial efficacy against bacterial strains. This compound showed promising results, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Research :
- In vitro assays demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also exert anti-inflammatory effects.
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Antitumor Activity Investigation :
- A recent study reported on a series of pyridine derivatives, including those structurally related to this compound, showing significant cytotoxicity against various cancer cell lines (e.g., MCF-7). These findings support further exploration of this compound's potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 6-(trifluoromethyl)pyridin-2-ol and ethyl 4-fluorobenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yields. Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane . For structural analogs, microwave-assisted synthesis has been reported to reduce reaction times by 50% while maintaining >90% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and ester functionality.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₅H₁₂F₃NO₃, theoretical MW: 311.26 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological assays) .
- X-ray crystallography : For resolving ambiguous stereochemistry, though this requires high-quality single crystals .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Fluorogenic assays targeting kinases or hydrolases (IC₅₀ determination).
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to target proteins?
- Methodological Answer : Use AutoDock Vina for high-throughput docking:
Prepare the ligand (compound) by optimizing protonation states with Open Babel.
Generate grid maps around the protein’s active site (e.g., COX-2 or EGFR kinase).
Run multithreaded docking simulations (8–10 runs) and cluster results by RMSD <2.0 Å.
Validation with co-crystallized ligands (e.g., PDB: 1M17) ensures scoring function reliability .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) require:
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding.
- Permeability assays : Caco-2 monolayers to evaluate intestinal absorption.
- Species-specific metabolism : Compare CYP450 isoform activity in human vs. rodent models .
Q. How can structure-activity relationship (SAR) studies guide derivatization of the trifluoromethylpyridine moiety?
- Methodological Answer :
- Electron-withdrawing group replacement : Substitute CF₃ with CN or NO₂ to modulate π-π stacking.
- Ring hybridization : Replace pyridine with pyrimidine to enhance H-bonding.
- Bioisosteric swaps : Replace the ester (COOEt) with amides (CONH₂) to improve solubility.
Computational tools like UCSF Chimera aid in visualizing electrostatic potential maps for rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
